![molecular formula C18H18O5 B6598606 1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate CAS No. 68641-17-8](/img/structure/B6598606.png)
1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate
Vue d'ensemble
Description
1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate is a chemical compound with the CAS Number: 68641-17-8 . It has a molecular weight of 314.34 . The IUPAC name for this compound is dimethyl 2-(4-(benzyloxy)phenyl)malonate . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18O5/c1-21-17(19)16(18(20)22-2)14-8-10-15(11-9-14)23-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.Physical And Chemical Properties Analysis
This compound has a melting point of 87-88 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique
1,3-Dimethyl 2-[4-(benzyloxy)phenyl]propanedioate has been studied for its potential applications in the synthesis of pharmaceuticals. It has been used as a reagent for the synthesis of pyrimidine derivatives, which have potential applications in the treatment of cancer and other diseases. Additionally, it has been used as a fuel additive to improve fuel efficiency and reduce emissions.
Mécanisme D'action
1,3-Dimethyl 2-[4-(benzyloxy)phenyl]propanedioate acts as a nucleophile in organic reactions, meaning that it can react with electrophiles to form new covalent bonds. In the synthesis of pyrimidine derivatives, the compound acts as a leaving group, allowing the formation of new bonds between the reactants. Additionally, its use as a fuel additive helps to improve fuel efficiency and reduce emissions by increasing the octane rating of the fuel and reducing the formation of nitrogen oxides.
Biochemical and Physiological Effects
This compound has not been studied for its potential effects on the human body. However, its use as a fuel additive has been studied for its potential effects on the environment. The compound has been found to reduce nitrogen oxide emissions from combustion engines, which can reduce air pollution.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dimethyl 2-[4-(benzyloxy)phenyl]propanedioate has several advantages for use in laboratory experiments. It is inexpensive and readily available, and it is a relatively stable compound, making it suitable for use in chemical reactions. Additionally, its low boiling point makes it easy to distill. However, it is highly flammable, making it potentially hazardous to use in the lab.
Orientations Futures
1,3-Dimethyl 2-[4-(benzyloxy)phenyl]propanedioate has potential applications in the synthesis of pharmaceuticals and other compounds, and as a fuel additive. Further research is needed to explore the potential uses of the compound and to determine its safety and efficacy. Additionally, research could be conducted to explore the potential uses of the compound in other fields, such as in the synthesis of polymers, or as a catalyst in chemical reactions. Finally, research could be conducted to explore the potential environmental impact of the compound and its use as a fuel additive.
Méthodes De Synthèse
1,3-Dimethyl 2-[4-(benzyloxy)phenyl]propanedioate is synthesized from the reaction of 1,3-dimethyl-2-phenylpropanedioic acid and benzyl bromide in the presence of a base, such as potassium carbonate, in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by distillation.
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 2-(4-phenylmethoxyphenyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-17(19)16(18(20)22-2)14-8-10-15(11-9-14)23-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNRQVVDDDGVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214827 | |
| Record name | 1,3-Dimethyl 2-[4-(phenylmethoxy)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68641-17-8 | |
| Record name | 1,3-Dimethyl 2-[4-(phenylmethoxy)phenyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68641-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 2-[4-(phenylmethoxy)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



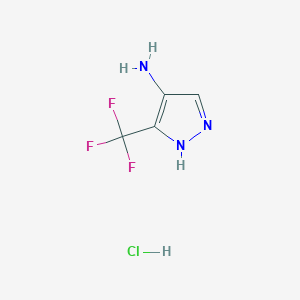

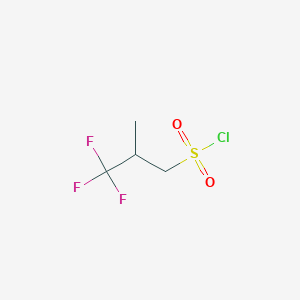

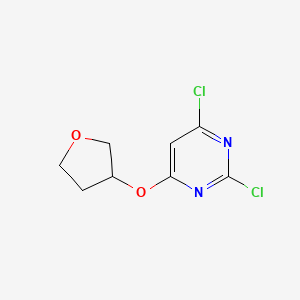
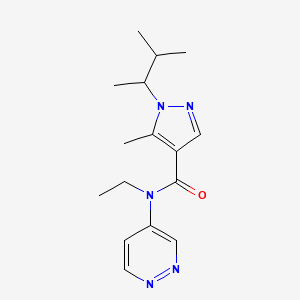

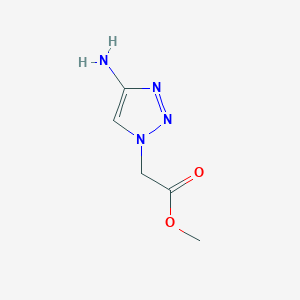
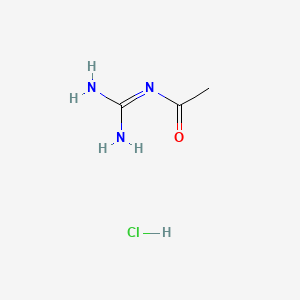

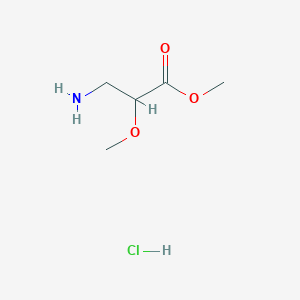
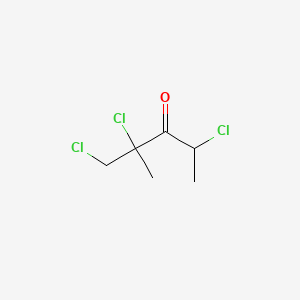
![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
![7-[4-(difluoromethoxy)benzenesulfonyl]-2-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B6598622.png)